N-Benzyl-4-(hydroxyiminomethyl)pyridinium bromide
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Overview
Description
(1-Benzylpyridin-4(1H)-ylidene)methylammonium bromide is a compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of (1-Benzylpyridin-4(1H)-ylidene)methylammonium bromide allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzylpyridin-4(1H)-ylidene)methylammonium bromide typically involves the reaction of 1-benzylpyridine with an appropriate oxidizing agent. One common method is the use of bromine in the presence of a solvent such as acetonitrile. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of (1-Benzylpyridin-4(1H)-ylidene)methylammonium bromide can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(1-Benzylpyridin-4(1H)-ylidene)methylammonium bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Substitution: Nucleophiles such as hydroxide ions or amines are used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyridine N-oxide derivatives, while reduction can yield the corresponding amine.
Scientific Research Applications
(1-Benzylpyridin-4(1H)-ylidene)methylammonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and substitution reactions.
Biology: The compound has been studied for its potential antimicrobial and antiviral properties.
Medicine: Research has shown that pyridinium salts, including (1-Benzylpyridin-4(1H)-ylidene)methylammonium bromide, may have therapeutic potential in treating certain diseases.
Industry: The compound is used in the synthesis of other chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which (1-Benzylpyridin-4(1H)-ylidene)methylammonium bromide exerts its effects involves its interaction with various molecular targets. The compound can act as an electron acceptor or donor, facilitating redox reactions. It can also interact with nucleophiles, leading to substitution reactions. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
(1-Benzylpyridin-4(1H)-ylidene)methylammonium bromide can be compared with other pyridinium salts, such as:
1-Benzyl-4-(dimethylamino)pyridin-1-ium bromide: This compound is similar in structure but has different substituents, leading to variations in reactivity and applications.
1-Decyl-4-(dimethylamino)pyridin-1-ium bromide: This compound has a longer alkyl chain, which affects its solubility and interaction with other molecules.
1-Dodecyl-4-(dimethylamino)pyridin-1-ium bromide: Similar to the decyl derivative, this compound has an even longer alkyl chain, further influencing its properties.
The uniqueness of (1-Benzylpyridin-4(1H)-ylidene)methylammonium bromide lies in its specific structure, which allows it to participate in a wide range of chemical reactions and applications.
Properties
Molecular Formula |
C13H13BrN2O |
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Molecular Weight |
293.16 g/mol |
IUPAC Name |
(NE)-N-[(1-benzylpyridin-1-ium-4-yl)methylidene]hydroxylamine;bromide |
InChI |
InChI=1S/C13H12N2O.BrH/c16-14-10-12-6-8-15(9-7-12)11-13-4-2-1-3-5-13;/h1-10H,11H2;1H |
InChI Key |
ZDVQLGJRTLKKOF-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)/C=N/O.[Br-] |
Canonical SMILES |
C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C=NO.[Br-] |
Origin of Product |
United States |
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